
6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione
Übersicht
Beschreibung
ELOVL6-IN-2 ist ein potenter, oral aktiver und selektiver Inhibitor des Enzyms Elongation von sehr langkettigen Fettsäureprotein 6 (ELOVL6). Dieses Enzym spielt eine entscheidende Rolle bei der Elongation von Fettsäuren, insbesondere bei der Umwandlung von C16-gesättigten und einfach ungesättigten Fettsäuren in C18-Spezies. ELOVL6-IN-2 wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei Stoffwechselstörungen und Krebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ELOVL6-IN-2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in Patenten und wissenschaftlicher Literatur detailliert beschrieben . Im Allgemeinen beinhaltet die Synthese die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von ELOVL6-IN-2 folgt ähnlichen Synthesewegen, wird jedoch zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden häufig zur Qualitätssicherung eingesetzt .
Chemische Reaktionsanalyse
Reaktionstypen
ELOVL6-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole erzeugen können .
Wissenschaftliche Forschungsanwendungen
ELOVL6-IN-2 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Fettsäureelongation und des Lipidstoffwechsels verwendet.
Biologie: Untersucht auf seine Rolle in zellulären Prozessen und Stoffwechselwegen.
Medizin: Als potenzielles Therapeutikum für Stoffwechselstörungen wie Typ-2-Diabetes und Fettleibigkeit untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .
Wirkmechanismus
ELOVL6-IN-2 übt seine Wirkung durch Hemmung der Aktivität des ELOVL6-Enzyms aus. Diese Hemmung stört die Elongation von Fettsäuren, was zu Veränderungen in der Lipidzusammensetzung und dem Stoffwechsel führt. Die beteiligten molekularen Ziele und Pfade umfassen den Leber-X-Rezeptor (LXR) und das Sterol-Regulations-Element-bindende Protein 1 (SREBP-1), die die Expression von ELOVL6 regulieren .
Wissenschaftliche Forschungsanwendungen
ELOVL6-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study fatty acid elongation and lipid metabolism.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Target of Action
The primary target of the compound 6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione, also known as ELOVL6-IN-2, is the enzyme ELOVL6 . ELOVL6 is a member of the very-long-chain fatty acid elongase (ELOVL) family, which plays essential roles in lipid metabolism and cellular functions .
Mode of Action
ELOVL6-IN-2 acts as a potent, orally active, and selective inhibitor of ELOVL6 . ELOVL6 is a microsomal enzyme involved in the elongation of C16 saturated and monounsaturated fatty acids to form C18 fatty acids . By inhibiting ELOVL6, ELOVL6-IN-2 can effectively alter the fatty acid composition within cells .
Biochemical Pathways
The inhibition of ELOVL6 by ELOVL6-IN-2 affects the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . VLCFAs serve as precursors for various lipid species, such as ceramides, sphingolipids, and cholesterol esters . Therefore, the action of ELOVL6-IN-2 can influence vital cellular processes, including membrane composition and fluidity, lipid droplet formation, and lipid signaling pathways .
Pharmacokinetics
It is known that elovl6-in-2 is orally active , suggesting that it has good bioavailability
Result of Action
The inhibition of ELOVL6 by ELOVL6-IN-2 results in a change in the cellular fatty acid composition . This can protect against insulin resistance, impaired insulin secretion, and obesity-related disorders . Therefore, ELOVL6-IN-2 is a crucial metabolic checkpoint, and limiting ELOVL6 expression or activity could be a new therapeutic approach to treat type 2 diabetes mellitus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ELOVL6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of ELOVL6-IN-2 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
ELOVL6-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ELOVL6-IN-1: Ein weiterer Inhibitor von ELOVL6 mit ähnlichen Eigenschaften.
ELOVL6-IN-3: Eine neuere Verbindung mit erhöhter Selektivität und Potenz.
Einzigartigkeit
ELOVL6-IN-2 ist aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit einzigartig. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Reduktion der Insulinresistenz und der Verbesserung der Stoffwechselgesundheit .
Schlussfolgerung
ELOVL6-IN-2 ist eine bedeutende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen. Seine Fähigkeit, ELOVL6 selektiv zu hemmen, macht es zu einem wertvollen Werkzeug zur Untersuchung des Lipidstoffwechsels und zur Entwicklung neuer Behandlungen für Stoffwechselstörungen und Krebs.
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEVMSDNWOWFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F6N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657629 | |
| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067647-43-1 | |
| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


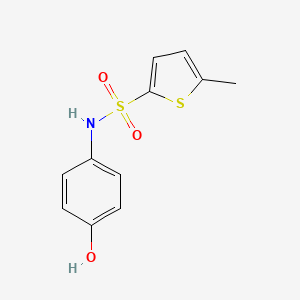
![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)

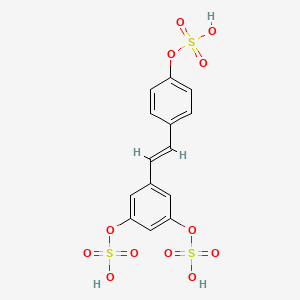
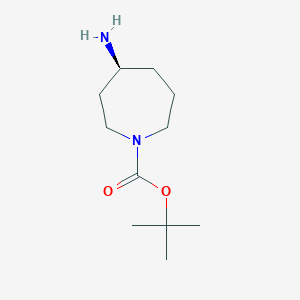
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)
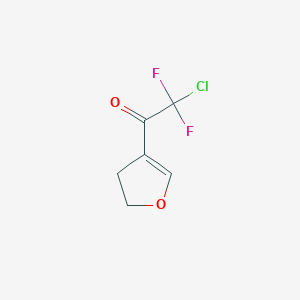
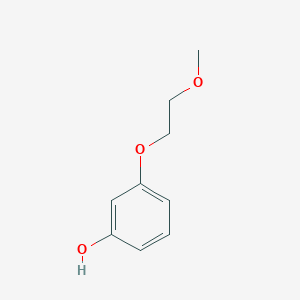

![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
